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Abstract

Methyl 4-bromo-2,6-dimethylbenzoate is a halogenated aromatic ester that serves as a
valuable intermediate in organic synthesis. Its sterically hindered and electronically modified
benzene ring, coupled with a reactive bromine atom, makes it a versatile building block for the
construction of complex molecular architectures. This guide provides a comprehensive
overview of its chemical properties, synthesis, and key applications, with a focus on its utility in
cross-coupling reactions that are fundamental to modern drug discovery and materials science.
Detailed experimental protocols, data summaries, and workflow diagrams are presented to
facilitate its practical application in a research setting.

Chemical Properties and Data

Methyl 4-bromo-2,6-dimethylbenzoate is a solid at room temperature, appearing as a light
yellow to brown substance. Its core structure consists of a benzene ring substituted with a
bromo group at the 4-position, two methyl groups at the 2- and 6-positions, and a methyl ester
group at the 1-position. This substitution pattern imparts significant steric hindrance around the
ester functionality and influences the electronic properties of the aromatic ring.

Table 1: Physicochemical Properties of Methyl 4-bromo-2,6-dimethylbenzoate and its
Precursor
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Methyl 4-bromo-2,6-

4-bromo-2,6-

Property . dimethylbenzoic acid
dimethylbenzoate
(Precursor)
methyl 4-bromo-2,6- 4-bromo-2,6-dimethylbenzoic
IUPAC Name
dimethylbenzoate acid
CAS Number 90841-46-6[1] 74346-19-3[2]

Molecular Formula

C10H11BrO2[1]

CoHoBrO2[2]

Molecular Weight 243.10 g/mol [1] 229.07 g/mol [2]
Appearance Light yellow to brown solid Solid
Melting Point Not reported 197-198 °CJ3]
- _ 321.1 +30.0 °C at 760
Boiling Point Not reported
mmHg[3]
Storage Room temperature, dry Room temperature[3]

Note: Specific experimental data for the melting and boiling points of Methyl 4-bromo-2,6-

dimethylbenzoate are not readily available in the searched literature. However, given that its
precursor acid is a high-melting-point solid, the methyl ester is also expected to be a solid at
room temperature.

Synthesis

The primary route for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate is through the
esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid.

Synthesis of 4-bromo-2,6-dimethylbenzoic acid

Multiple synthetic routes to 4-bromo-2,6-dimethylbenzoic acid have been reported. One
common method involves the reaction of 5-bromo-2-iodo-m-xylene with an organolithium
reagent followed by quenching with carbon dioxide.

Esterification to Methyl 4-bromo-2,6-dimethylbenzoate
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A standard and effective method for the esterification of sterically hindered carboxylic acids like
4-bromo-2,6-dimethylbenzoic acid is the Fischer esterification. This acid-catalyzed reaction
utilizes an excess of the alcohol, in this case, methanol, to drive the equilibrium towards the
formation of the methyl ester.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for the Fischer esterification of a carboxylic acid and
can be adapted for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate.[2][3][4]

Materials:

e 4-bromo-2,6-dimethylbenzoic acid

¢ Methanol (anhydrous)

o Concentrated sulfuric acid (H2SOa)

o Ethyl acetate

o Saturated sodium bicarbonate (NaHCO3) solution
o Saturated sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
» Round-bottomed flask

» Reflux condenser

e Separatory funnel

» Rotary evaporator

Procedure:

e In a round-bottomed flask, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of
methanol (e.g., 10-20 equivalents).
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o Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the
solution.

o Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).

» Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete within several hours.

e Once the reaction is complete, allow the mixture to cool to room temperature.
e Remove the excess methanol under reduced pressure using a rotary evaporator.
o Dissolve the residue in ethyl acetate.

o Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous
solution of NaHCOs to neutralize the acid catalyst, followed by a wash with brine.

» Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter, and concentrate under
reduced pressure to yield the crude Methyl 4-bromo-2,6-dimethylbenzoate.

e The crude product can be further purified by recrystallization or column chromatography.

4-bromo-2,6-dimethylbenzoic
acid

Methanol (excess)
H2S0s (catalyst)

Purification
(Recrystallization or
Chromatography)

Aqueous Workup
(NaHCOs, Brine)

Mix and Reflux Methyl 4-bromo-2,6-dimethylbenzoate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate via
Fischer Esterification.
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Spectroscopic Characterization (Predicted)

While specific experimental spectra for Methyl 4-bromo-2,6-dimethylbenzoate are not

available in the searched literature, the expected spectral features can be predicted based on

its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for Methyl 4-bromo-2,6-dimethylbenzoate

Technique

Predicted Features

1H NMR

- A singlet for the methyl ester protons (-
COOCHSs) around 3.8-3.9 ppm.- A singlet for the
two equivalent aromatic protons around 7.0-7.5
ppm.- A singlet for the two equivalent methyl
group protons (-CHs) on the ring around 2.3-2.5

ppm.

13C NMR

- A signal for the methyl ester carbon (-
COOCHS3) around 52 ppm.- Signals for the
aromatic carbons between 120-140 ppm. The
carbon attached to the bromine will be at a
lower field.- A signal for the carbonyl carbon (-
C=0) around 165-170 ppm.- Signals for the two
equivalent methyl group carbons (-CHs) on the

ring around 20-22 ppm.

IR Spectroscopy

- A strong C=0 stretching band for the ester
group around 1720-1740 cm~1.- C-O stretching
bands between 1100-1300 cm~*.- Aromatic C-H
stretching bands just above 3000 cm~1.-
Aliphatic C-H stretching bands from the methyl
groups just below 3000 cm~1.- C-Br stretching

vibration in the fingerprint region.

Mass Spectrometry

- A molecular ion peak (M*) and an M+2 peak of
nearly equal intensity, characteristic of a

monobrominated compound.
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Applications in Drug Development and Organic
Synthesis

The primary utility of Methyl 4-bromo-2,6-dimethylbenzoate in a research and drug
development context lies in its role as a versatile building block in palladium-catalyzed cross-
coupling reactions. The bromine atom provides a reactive handle for the formation of new
carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an
organohalide and an organoboron compound. Methyl 4-bromo-2,6-dimethylbenzoate can be
coupled with various aryl or vinyl boronic acids or esters to generate complex biaryl and
styrenyl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.

Materials:

Methyl 4-bromo-2,6-dimethylbenzoate

e Aryl or vinyl boronic acid/ester

o Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2)

e Base (e.g., K2COs, Cs2CO0s3, K3POa4)

e Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
e Schlenk flask or sealed tube

e Inert atmosphere (Nitrogen or Argon)

Procedure:
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» To a Schlenk flask, add Methyl 4-bromo-2,6-dimethylbenzoate (1.0 eq.), the boronic
acid/ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

o Evacuate and backfill the flask with an inert gas (repeat 3 times).
e Add the degassed solvent via syringe.

» Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the
reaction is complete (monitored by TLC or LC-MS).

o Cool the reaction mixture to room temperature and perform an aqueous workup.

» Extract the product with an organic solvent, dry the organic layer, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography.

Methyl 4-bromo-2,6-dimethylbenzoate
Pd Catalyst
+ Base

Reductive
Eliminat tion

Coupled Product
Aryl-Pd(Il)-R'

Click to download full resolution via product page

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction involving Methyl 4-
bromo-2,6-dimethylbenzoate.

Heck-Mizoroki Reaction
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The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes.
Methyl 4-bromo-2,6-dimethylbenzoate can be reacted with various alkenes to introduce vinyl
groups, which can be further functionalized.

Experimental Protocol: Generalized Heck-Mizoroki Reaction
This is a general procedure and may require optimization for specific substrates.

Materials:

Methyl 4-bromo-2,6-dimethylbenzoate

Alkene

Palladium catalyst (e.g., Pd(OAc)z, Pd/C)

Base (e.g., EtsN, K2CO3)

Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

In a reaction vessel, combine Methyl 4-bromo-2,6-dimethylbenzoate (1.0 eq.), the alkene
(1.1-2.0 eq.), the palladium catalyst (1-5 mol%), and the base (1.5-3.0 eq.).

» Add the solvent and heat the mixture to the required temperature (typically 80-140 °C).
¢ Monitor the reaction by TLC or GC.

» Upon completion, cool the reaction, filter off the catalyst if heterogeneous, and perform an
agueous workup.

o Extract the product, dry the organic layer, and purify by column chromatography or
distillation.
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Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction with Methyl 4-bromo-2,6-
dimethylbenzoate.

Signaling Pathways and Biological Relevance

Currently, there is no specific information in the public domain linking Methyl 4-bromo-2,6-
dimethylbenzoate directly to the modulation of any signaling pathways or demonstrating
inherent biological activity. Its significance in drug development is primarily as a synthetic
intermediate used to construct more complex molecules that may possess biological activity.
The diverse structures that can be generated from this building block via cross-coupling
reactions could potentially interact with a wide range of biological targets.

Conclusion

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable and versatile building block for organic
synthesis. While detailed experimental data for this specific compound is sparse in readily
accessible literature, its synthesis via Fischer esterification is straightforward, and its utility in
powerful C-C bond-forming reactions like the Suzuki-Miyaura and Heck-Mizoroki couplings is
clear. For researchers and drug development professionals, this compound offers a strategic
starting point for the synthesis of novel and complex molecules with potential applications in
medicinal chemistry and materials science. Further research into its reactivity and the biological
activity of its derivatives is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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